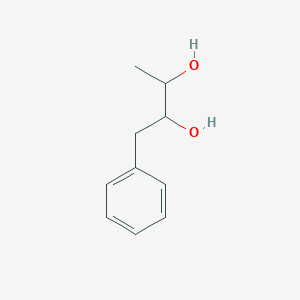
1-Phenylbutane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylbutane-2,3-diol is an organic compound with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.2170 g/mol It is characterized by the presence of a phenyl group attached to a butane backbone with two hydroxyl groups at the 2nd and 3rd positions
Méthodes De Préparation
1-Phenylbutane-2,3-diol can be synthesized through several methods. One common synthetic route involves the hydrolysis of epoxides. For instance, epoxides can be opened under neutral conditions with alcohols and thiols in the presence of a catalytic amount of erbium (III) triflate, affording the corresponding β-alkoxy alcohols and β-hydroxy sulfides in high yields . Another method involves the regio- and stereoselective cleavage of epoxides with water, alcohols, and acetic acid in the presence of catalytic amounts of decatungstocerate (IV) ion . Industrial production methods often utilize these catalytic processes to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-Phenylbutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alkanes or alcohols with different configurations.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Phenylbutane-2,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which 1-Phenylbutane-2,3-diol exerts its effects involves interactions with molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell lysis . The compound’s hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with target molecules and altering their function.
Comparaison Avec Des Composés Similaires
1-Phenylbutane-2,3-diol can be compared with other similar compounds such as:
1-Phenylbutane-1,3-diol: This compound has hydroxyl groups at the 1st and 3rd positions, leading to different chemical properties and reactivity.
1-Phenylbutane-2,3-dione: With carbonyl groups instead of hydroxyl groups, this compound exhibits distinct chemical behavior and applications.
This compound (2R,3R): The stereochemistry of the hydroxyl groups can significantly impact the compound’s reactivity and biological activity. The uniqueness of this compound lies in its specific hydroxyl group positioning and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
5381-89-5 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-phenylbutane-2,3-diol |
InChI |
InChI=1S/C10H14O2/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3 |
Clé InChI |
WHYBHJWYBIXOPS-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CC1=CC=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















